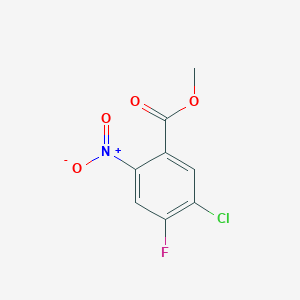

Methyl 5-chloro-4-fluoro-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-chloro-4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-fluoro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 5-chloro-4-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: Methyl 5-chloro-4-fluoro-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-4-fluoro-2-nitrobenzoate is used in scientific research for various purposes:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the modification of aromatic compounds for biological activity.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chloro and fluoro substituents influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

- Methyl 5-chloro-2-nitrobenzoate

- Methyl 4-chloro-2-nitrobenzoate

- Methyl 4-fluoro-2-nitrobenzoate

Uniqueness: Methyl 5-chloro-4-fluoro-2-nitrobenzoate is unique due to the specific combination of chloro, fluoro, and nitro substituents on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 5-chloro-4-fluoro-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5ClFNO4 and a molecular weight of 219.58 g/mol. Its structure features a nitro group, chlorine, and fluorine substituents attached to a benzoate core, which contribute to its biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives of nitrobenzoates have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (chlorine and fluorine) is often associated with increased antimicrobial potency due to enhanced lipophilicity and membrane permeability .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation, although detailed mechanisms remain to be fully elucidated .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies suggest that the specific arrangement of functional groups significantly influences its inhibitory activity against these enzymes .

Case Studies and Assays

A series of assays have been conducted to evaluate the biological activity of this compound:

| Activity | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion method | 15 µg/mL | |

| Anticancer (cell lines) | MTT assay | EC50 = 25 µM | |

| AChE Inhibition | Spectrophotometric assay | IC50 = 30 nM |

These values indicate that this compound possesses significant biological activity across multiple assays.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that contribute to oxidative stress in cells, leading to apoptosis.

- Enzyme Interaction : The halogen substituents enhance binding affinity to target enzymes, making it a potent inhibitor.

- Cell Membrane Disruption : The lipophilic nature due to halogenation aids in disrupting cellular membranes, which is particularly beneficial in antimicrobial applications.

Properties

Molecular Formula |

C8H5ClFNO4 |

|---|---|

Molecular Weight |

233.58 g/mol |

IUPAC Name |

methyl 5-chloro-4-fluoro-2-nitrobenzoate |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |

InChI Key |

LFDJJFPADBUPQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.